molecular formula C17H12FN3O3 B8048795 Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate

Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate

Cat. No.: B8048795
M. Wt: 325.29 g/mol
InChI Key: OJEDNVKEMVAUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate is a complex organic compound that features a combination of indazole and phenoxy groups

Preparation Methods

The synthesis of Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-4-fluorophenol with an appropriate indazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methyl chloroacetate to yield the final product.

Chemical Reactions Analysis

Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and fluoro positions, using reagents like sodium methoxide or ammonia.

Scientific Research Applications

Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(6-(2-cyano-4-fluorophenoxy)-1h-indazol-1-yl)acetate involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyano and fluoro groups enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[6-(2-cyano-4-fluorophenoxy)indazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3/c1-23-17(22)10-21-15-7-14(4-2-11(15)9-20-21)24-16-5-3-13(18)6-12(16)8-19/h2-7,9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEDNVKEMVAUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)F)C#N)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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